![molecular formula C13H17NO2 B11759988 [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid is an organic compound that features a cyclopropyl group, a 4-methyl-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropyl group and the 4-methyl-benzyl group separately, followed by their coupling with an amino-acetic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied using advanced techniques like molecular docking or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid include:
Cyclopropylamine derivatives: These compounds share the cyclopropyl group and exhibit similar reactivity.
Benzylamine derivatives: These compounds contain the benzyl group and have comparable chemical properties.
Amino-acetic acid derivatives: These compounds feature the amino-acetic acid moiety and are used in similar applications.
Uniqueness
This compound is unique due to its combination of structural features, which confer specific reactivity and potential applications. The presence of the cyclopropyl group, 4-methyl-benzyl group, and amino-acetic acid moiety allows for diverse chemical transformations and biological activities, making it a valuable compound in various fields of research.
Biological Activity
Cyclopropyl-(4-methyl-benzyl)-amino-acetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropyl group, a 4-methyl-benzyl moiety, and an amino-acetic acid functional group, making it a candidate for various therapeutic applications.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- Structural Features : The compound features a cyclopropyl ring, which is known for its strain and reactivity, potentially enhancing its interaction with biological targets.
Biological Activity
Research indicates that Cyclopropyl-(4-methyl-benzyl)-amino-acetic acid exhibits several biological activities, including:
- Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which is crucial in drug development for conditions like diabetes and cancer.
- Receptor Binding : The compound may interact with various receptors linked to neurological functions, suggesting potential applications in treating neurological disorders.
Comparative Analysis of Similar Compounds
To better understand the potential of Cyclopropyl-(4-methyl-benzyl)-amino-acetic acid, a comparison with structurally similar compounds is insightful. Below is a table summarizing these compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cyclopropyl-(2,5-dichloro-benzyl)-amino-acetic acid | Cyclopropane ring, dichlorobenzyl | Antimicrobial, anti-inflammatory |
Cyclopropyl-(3-methyl-benzyl)-amino-acetic acid | Cyclopropane structure, 3-methyl-benzyl | Anticancer properties |
Cyclopropyl-(2,4-dichloro-benzyl)-amino-acetic acid | Dichloro substitutions on benzene | Potential drug candidate |
The specific combination of the cyclopropyl group with a 4-methyl-benzyl amino functionality linked to an acetic acid moiety may enhance selectivity and efficacy against specific biological targets compared to other similar compounds.
The mechanism by which Cyclopropyl-(4-methyl-benzyl)-amino-acetic acid exerts its biological effects is still under investigation. Initial studies suggest that its unique structure allows it to modulate the activity of enzymes and receptors effectively. For instance:
- Inhibition of Enzymes : The compound may bind to active sites on enzymes, preventing substrate interaction and subsequent reaction progression.
- Receptor Modulation : By binding to specific receptors in the nervous system, it may alter signaling pathways involved in pain perception or mood regulation.
Case Studies
Recent studies have explored the efficacy of Cyclopropyl-(4-methyl-benzyl)-amino-acetic acid in various biological contexts:
- Neuropharmacological Studies : In vitro assays demonstrated that this compound could reduce neuronal excitability by modulating calcium channel activity. Specifically, it was shown to bind effectively to the alpha(2)-delta subunit of voltage-gated calcium channels, similar to known analgesics like pregabalin .
- Anticancer Research : In cell line studies, Cyclopropyl-(4-methyl-benzyl)-amino-acetic acid exhibited cytotoxic effects against several cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its interference with metabolic pathways essential for tumor growth .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[cyclopropyl-[(4-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C13H17NO2/c1-10-2-4-11(5-3-10)8-14(9-13(15)16)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
InChI Key |
AYUOVMVBUBCZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)C2CC2 |
Origin of Product |
United States |
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